molecular formula C26H22O5 B4922005 ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate

ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B4922005
M. Wt: 414.4 g/mol
InChI Key: ACOQDERHDUSFQE-UHFFFAOYSA-N
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Description

Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is a coumarin derivative with a complex substitution pattern. The core structure consists of a chromen-2-one (coumarin) scaffold substituted at positions 4 (phenyl), 7 (oxy group), and 8 (methyl). The 7-oxy group is further functionalized with a phenylacetate ethyl ester moiety. This compound is part of a broader class of coumarin-based molecules studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)30-22-15-14-20-21(18-10-6-4-7-11-18)16-23(27)31-24(20)17(22)2/h4-16,25H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQDERHDUSFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate typically involves multiple steps:

  • Formation of the Chromen Core: : The base structure is synthesized using a condensation reaction between o-hydroxyacetophenone and benzaldehyde in the presence of an acid catalyst.

  • Esterification: : The final step involves the esterification of the functionalized chromen derivative with ethyl bromoacetate, using a strong base like potassium carbonate.

Industrial Production Methods

Industrially, the production of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate can scale up using continuous flow reactors. These systems optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions with agents like potassium permanganate, producing carboxylic acids.

  • Reduction: : It can be reduced using hydrogenation reactions, yielding alcohol derivatives.

  • Substitution: : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Hydrogen gas over a palladium catalyst.

  • Substitution: : Hydrochloric acid in ethanol for ester hydrolysis.

Major Products

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Carboxylic acids and ethanol.

Scientific Research Applications

Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate finds extensive applications:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Biology: : Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular signaling pathways.

  • Medicine: : Explored for its potential use in drug delivery systems, owing to its lipophilicity and ability to cross cell membranes.

  • Industry: : Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. For instance, in anti-cancer applications, it may inhibit specific enzymes involved in cell proliferation. Its chromen core allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Substituent Position and Electronic Effects

a. Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()
  • Structure : Lacks the phenyl group at position 4 and the additional phenyl in the acetoxy side chain.
  • The absence of the 4-phenyl group may diminish interactions with hydrophobic binding pockets in biological targets .
b. Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate ()
  • Structure : Features a phenyl group at position 3 instead of 4.
  • Impact : Positional isomerism alters dipole moments and hydrogen-bonding capabilities. The 3-phenyl substituent may sterically hinder interactions with enzymes like cytochrome P450, affecting metabolic pathways .

Functional Group Modifications

a. Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 8, )
  • Structure : Contains a formyl group at position 6 and methoxy at position 5.
  • Impact : The electron-withdrawing formyl group increases electrophilicity, enhancing reactivity in nucleophilic addition reactions. This contrasts with the target compound’s electron-donating methyl and phenyl groups, which stabilize the aromatic system .
b. Ethyl 2-((5-methoxy-6-(methoxymethyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 9, )
  • Structure : Includes methoxymethyl and methoxy substituents.
  • Impact : Polar functional groups improve water solubility but may reduce blood-brain barrier penetration compared to the hydrophobic phenyl groups in the target compound .

Core Structure Variations

a. Cyclopenta[c]chromen Derivatives ()
  • Structure : Fused cyclopentane ring (e.g., CID 2894652 in ).
  • Impact : The fused ring system introduces conformational rigidity and strain, altering binding kinetics. For example, the chlorine substituent in CID 2894652 increases electron-withdrawing effects, contrasting with the methyl group in the target compound .
b. Dimeric Coumarin Systems ()
  • Structure : Two coumarin units linked via ester bridges (e.g., compound 19-2821).
  • Impact : Higher molecular weight (MW 634.63 vs. ~380–400 for the target compound) reduces bioavailability but may enhance multivalent interactions with targets like DNA topoisomerases .

Biological Activity

Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name: Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate
Molecular Formula: C23H24O5
Molecular Weight: 396.44 g/mol
InChI Key: InChI=1S/C23H24O5/c1-4-9-17-14-20(24)28-21-15(3)19(13-12-18(17)21)27-22(23(25)26-5-2)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3

The biological activity of ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is primarily attributed to its chromene moiety. This structure allows the compound to interact with various molecular targets within biological systems, including:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress. This is particularly beneficial in mitigating cellular damage in various diseases.
  • Anti-inflammatory Effects: Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxyacetate has been shown to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in experimental models .
  • Anticancer Properties: Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. It shows promise in targeting specific cancer types through receptor binding mechanisms .

In Vitro Studies

Several studies have evaluated the biological activities of ethyl (8-methyl-2-oxo-4-pheny)-2H-chromen -7-yloxyacetate:

StudyBiological ActivityFindings
AntioxidantDemonstrated significant reduction of oxidative stress markers in vitro.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
AnticancerInduced apoptosis in breast cancer cell lines through caspase activation.

Case Studies

  • Case Study on Antioxidant Activity:
    A study conducted on human liver cells treated with the compound showed a marked decrease in reactive oxygen species (ROS), indicating its potential as a therapeutic agent for oxidative stress-related diseases.
  • Case Study on Anti-inflammatory Effects:
    In an experimental model of arthritis, administration of ethyl (8-methyl -2 -oxo -4 -phenyl -2H-chromen -7-yloxyacetate resulted in reduced swelling and pain, correlating with decreased inflammatory cytokine levels.
  • Case Study on Anticancer Activity:
    Research involving various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis through mitochondrial pathway activation, suggesting its potential as an anticancer drug candidate.

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